molecular formula C30H27ClP2Ru B1430952 Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) CAS No. 71397-33-6

Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II)

Cat. No.: B1430952
CAS No.: 71397-33-6
M. Wt: 586 g/mol
InChI Key: NFGZGIRSDQBCFT-UHFFFAOYSA-M
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Description

Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) is an organometallic compound with the chemical formula C30H27ClP2Ru . It is a brown crystalline solid that is soluble in organic solvents like chloroform, toluene, and tetrahydrofuran, but insoluble in water . This compound is widely used in organic synthesis and catalysis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) can be synthesized through various methods. One common method involves the reaction of ruthenium trichloride with cyclopentadiene and bis(diphenylphosphino)methane in the presence of a base . The reaction typically occurs in an organic solvent such as toluene or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide , ammonium hexafluorophosphate , and various organic solvents like methanol and dichloromethane. The reactions are typically carried out under reflux conditions with careful control of temperature and reaction time .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield complexes with different ligands, while oxidation and reduction reactions can produce complexes with varying oxidation states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) is unique due to its specific ligand structure, which provides distinct electronic and steric properties. This makes it particularly effective in certain catalytic reactions, such as anti-Markovnikov hydration and β-alkylation .

Properties

InChI

InChI=1S/C25H22P2.C5H5.ClH.Ru/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-2-4-5-3-1;;/h1-20H,21H2;1-5H;1H;/q;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGZGIRSDQBCFT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[CH]C=C1.C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27ClP2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II)
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Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II)
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Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II)
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Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II)
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Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II)
Reactant of Route 6
Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II)

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